tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its spirocyclic structure may also provide insights into the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart enhanced stability and reactivity to polymers and other materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl (3R,4S)-4-(((tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate lies in its specific stereochemistry and functional group arrangement. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-9-10(15)14(11(17)19-9)5-7-16(8-6-14)12(18)20-13(2,3)4/h9-10H,5-8,15H2,1-4H3/t9-,10+/m0/s1 |
InChI Key |
RPONUPDZLLDWPC-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)N |
Origin of Product |
United States |
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